molecular formula C13H11O4- B3342416 (5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate CAS No. 205503-99-7

(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate

Cat. No.: B3342416
CAS No.: 205503-99-7
M. Wt: 231.22 g/mol
InChI Key: NZKWZDQQHYKYJY-NWDGAFQWSA-M
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Description

(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexadiene ring with hydroxyl groups at the 5th and 6th positions, a phenyl group at the 4th position, and a carboxylate group at the 1st position. Its stereochemistry is specified by the (5S,6R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate typically involves multi-step organic reactions One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Nitro-phenyl derivatives, halogenated phenyl derivatives

Scientific Research Applications

(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The phenyl group may participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6S)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
  • (5R,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
  • (5R,6S)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate

Uniqueness

(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (5S,6R) configuration may result in different binding affinities and selectivities compared to its stereoisomers, making it a valuable compound for studying structure-activity relationships and developing targeted applications.

Properties

IUPAC Name

(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-11-9(8-4-2-1-3-5-8)6-7-10(12(11)15)13(16)17/h1-7,11-12,14-15H,(H,16,17)/p-1/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKWZDQQHYKYJY-NWDGAFQWSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(C2O)O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C([C@H]([C@H]2O)O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474530
Record name ZINC04262118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205503-99-7
Record name ZINC04262118
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 2
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 4
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 5
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate
Reactant of Route 6
(5S,6R)-5,6-dihydroxy-4-phenylcyclohexa-1,3-diene-1-carboxylate

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